molecular formula C16H16N2O2S B5828191 3-methoxy-N-[(3-methylphenyl)carbamothioyl]benzamide

3-methoxy-N-[(3-methylphenyl)carbamothioyl]benzamide

Cat. No.: B5828191
M. Wt: 300.4 g/mol
InChI Key: GKIQKWLBQLZUNY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Chemical Reactions Analysis

Types of Reactions

3-methoxy-N-[(3-methylphenyl)carbamothioyl]benzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of corresponding sulfoxides or sulfones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted benzamides.

Scientific Research Applications

Comparison with Similar Compounds

Similar Compounds

  • 3-methoxy-N-[(3-methylphenyl)carbamoyl]benzamide
  • 3-methoxy-N-[(3-methylphenyl)thiocarbamoyl]benzamide
  • 3-methoxy-N-[(3-methylphenyl)carbamothioyl]aniline

Uniqueness

3-methoxy-N-[(3-methylphenyl)carbamothioyl]benzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties . This uniqueness makes it valuable in various research and industrial applications .

Properties

IUPAC Name

3-methoxy-N-[(3-methylphenyl)carbamothioyl]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N2O2S/c1-11-5-3-7-13(9-11)17-16(21)18-15(19)12-6-4-8-14(10-12)20-2/h3-10H,1-2H3,(H2,17,18,19,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKIQKWLBQLZUNY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)NC(=S)NC(=O)C2=CC(=CC=C2)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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